(S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline
Description
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
(2S)-2-(5-ethyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H15N3/c1-2-10-8-14-13(15-10)12-7-9-5-3-4-6-11(9)16-12/h3-6,8,12,16H,2,7H2,1H3,(H,14,15)/t12-/m0/s1 |
InChI Key |
HLMZQXTXYVUGHN-LBPRGKRZSA-N |
Isomeric SMILES |
CCC1=CN=C(N1)[C@@H]2CC3=CC=CC=C3N2 |
Canonical SMILES |
CCC1=CN=C(N1)C2CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Chloromethyl-5-hydroxy-1,2-dihydro-3-[(5-methylsulfonyloxy-1H-indol-2-yl)carbonyl]indoline (Compound 2)
- Structure : Features a chloromethyl group at the 1-position, a hydroxy group at the 5-position, and a sulfonated indole carbonyl group at the 3-position of the indoline core .
- Synthesis: Prepared via palladium-catalyzed hydrogenation, yielding 50% after purification.
- Key Data: Melting Point: 155–158°C. NMR: Distinct δ values for CH$3$ (2.80 ppm) and CH$2$Cl (3.77–3.98 ppm). Bioactivity: Not explicitly reported, but sulfonate groups are often associated with improved solubility and enzyme inhibition.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide (Compound 25)
- Structure: Combines a benzimidazole moiety with a hydroxyindole carboxamide group.
- Synthesis : Yield of 13% via column chromatography (PE/EtOAc 3:7).
Enzymatic Substrates: Indoline and Indole Derivatives
- DNT Dioxygenase Activity : Enzymes like DNT dioxygenase convert indoline to indole and further to indigo, highlighting the metabolic instability of unsubstituted indolines .
- Comparison : The 5-ethyl and imidazole substituents in (S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline may reduce susceptibility to oxidative metabolism compared to simpler indoline derivatives, enhancing pharmacokinetic stability.
Key Comparative Data Table
Stereochemical and Functional Group Impact
- Stereochemistry : The S-configuration in the target compound may enhance binding affinity to chiral targets (e.g., enzymes or GPCRs) compared to racemic mixtures or R-enantiomers.
- Ethyl vs.
- Enzymatic Stability : Unlike unsubstituted indoline (metabolized to indole by DNT dioxygenase ), the ethyl-imidazole substitution may sterically hinder enzyme access, reducing degradation.
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